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Spectroscopic Data for
Cyclooctanecarbaldehyde Hydrate: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclooctanecarbaldehyde and its hydrate form. Due to the limited availability of direct

experimental data for cyclooctanecarbaldehyde hydrate, this guide combines known data for

the parent aldehyde with established principles of aldehyde hydrate characterization to offer a

predictive analysis. This document is intended to serve as a valuable resource for researchers

in fields such as synthetic chemistry, materials science, and drug development.

Introduction to Cyclooctanecarbaldehyde and its
Hydrate
Cyclooctanecarbaldehyde is an organic compound with the chemical formula C₉H₁₆O.[1] Like

many aldehydes, it can exist in equilibrium with its hydrate form, cyclooctanecarbaldehyde
hydrate (1,1-cyclooctylmethanediol), in the presence of water. This equilibrium is a critical

consideration in both the synthesis and application of this compound, as the two forms exhibit
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distinct physical and chemical properties. Spectroscopic analysis is the primary method for

identifying and quantifying the aldehyde and its hydrate in a given sample.

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for

cyclooctanecarbaldehyde and its hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The key

differences between the NMR spectra of an aldehyde and its hydrate are the disappearance of

the aldehydic proton signal and the appearance of signals corresponding to the geminal diol.[2]

[3][4][5]

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

Cyclooctanecarbaldeh

yde
9.6-9.8 Triplet

Aldehydic proton (-

CHO)

2.3-2.5 Multiplet
Methine proton

adjacent to CHO

1.3-1.9 Multiplet
Cyclooctyl ring

protons

Cyclooctanecarbaldeh

yde Hydrate

(Predicted)

~5.0 Triplet
Methine proton of

gem-diol (-CH(OH)₂)

~2.0 Multiplet
Methine proton

adjacent to CH(OH)₂

1.3-1.9 Multiplet
Cyclooctyl ring

protons

Broad singlet Singlet
Hydroxyl protons (-

OH)

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm Assignment

Cyclooctanecarbaldehyde ~205 Carbonyl carbon (C=O)

~50
Methine carbon adjacent to

CHO

25-30 Cyclooctyl ring carbons

Cyclooctanecarbaldehyde

Hydrate (Predicted)
~90 Gem-diol carbon (-C(OH)₂)

~45
Methine carbon adjacent to

C(OH)₂

25-30 Cyclooctyl ring carbons

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most

significant change upon hydration of an aldehyde is the disappearance of the strong carbonyl

(C=O) stretching vibration and the appearance of a broad O-H stretching band.[6][7][8]

Table 3: IR Spectroscopic Data
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Compound
Wavenumber
(cm⁻¹)

Intensity Assignment

Cyclooctanecarbaldeh

yde
~2920, ~2850 Strong C-H stretching (alkyl)

~2720 Medium
C-H stretching

(aldehydic)

~1730 Strong
C=O stretching

(carbonyl)

Cyclooctanecarbaldeh

yde Hydrate

(Predicted)

3200-3600 Strong, Broad
O-H stretching

(hydroxyl)

~2920, ~2850 Strong C-H stretching (alkyl)

1000-1200 Strong C-O stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. While electron ionization (EI) mass spectrometry of the hydrate is unlikely due

to its instability in the gas phase, the aldehyde itself will produce a characteristic spectrum.

Table 4: Mass Spectrometry Data for Cyclooctanecarbaldehyde

m/z Relative Intensity Assignment

140 Moderate Molecular ion [M]⁺

111 Strong [M-CHO]⁺

83 Strong [C₆H₁₁]⁺

55 Very Strong [C₄H₇]⁺

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O). For the hydrate, D₂O is the solvent of choice to

observe the equilibrium.

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C

NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a

solution cell.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder or the solvent should be recorded and subtracted from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet

system, such as a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Use electron ionization (EI) at 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

cyclooctanecarbaldehyde and its hydrate.
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Spectroscopic Analysis Workflow for Cyclooctanecarbaldehyde and its Hydrate

Sample
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NMR Spectra
(Aldehyde & Hydrate Signals)

IR Spectra
(C=O vs. O-H bands)

Mass Spectrum
(Fragmentation Pattern)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of

cyclooctanecarbaldehyde and its hydrate. For definitive characterization of the hydrate, further

experimental work is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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